molecular formula C11H13ClO3 B7993311 3-Chloro-6-methoxyphenethyl acetate

3-Chloro-6-methoxyphenethyl acetate

Cat. No.: B7993311
M. Wt: 228.67 g/mol
InChI Key: QBXCRMBURHGXMK-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxyphenethyl acetate is an organic compound with the molecular formula C11H13ClO3 It is a derivative of phenethyl acetate, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methoxyphenethyl acetate typically involves the chloromethylation of 6-methoxyphenethyl acetate. One common method includes the reaction of 6-methoxyphenethyl acetate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methoxyphenethyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 3-Chloro-6-methoxybenzoic acid or 3-Chloro-6-methoxybenzaldehyde.

    Reduction: 3-Chloro-6-methoxyphenethyl alcohol.

    Substitution: Various substituted phenethyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-methoxyphenethyl acetate is used in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methoxyphenethyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The methoxy and chlorine substituents play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methoxyphenol: Similar structure but lacks the acetate group.

    3-Chloro-6-methoxybenzaldehyde: Contains an aldehyde group instead of the acetate group.

    3-Chloro-6-methoxybenzoic acid: Contains a carboxylic acid group instead of the acetate group.

Uniqueness

3-Chloro-6-methoxyphenethyl acetate is unique due to the presence of both the chlorine and methoxy substituents on the phenyl ring, along with the acetate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemical synthesis and research.

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8(13)15-6-5-9-7-10(12)3-4-11(9)14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCRMBURHGXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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